4-ethoxyisoquinoline

Medicinal Chemistry ADME Prediction Lead Optimization

4-Ethoxyisoquinoline (CAS: 7102-03-6) is a heterocyclic aromatic organic compound featuring an ethoxy (-OCH2CH3) substituent at the 4-position of the isoquinoline scaffold. It is a member of the isoquinoline alkaloid family, a class recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, which drives its utility as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C11H11NO
Molecular Weight 173.2
CAS No. 7102-03-6
Cat. No. B6159013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxyisoquinoline
CAS7102-03-6
Molecular FormulaC11H11NO
Molecular Weight173.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxyisoquinoline (CAS 7102-03-6) - Technical Baseline and Procurement Context


4-Ethoxyisoquinoline (CAS: 7102-03-6) is a heterocyclic aromatic organic compound featuring an ethoxy (-OCH2CH3) substituent at the 4-position of the isoquinoline scaffold [1]. It is a member of the isoquinoline alkaloid family, a class recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, which drives its utility as a versatile building block in medicinal chemistry and organic synthesis [1][2]. With a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol, its key computed physicochemical properties include an XLogP3 of 2.4, a topological polar surface area of 22.1 Ų, and a predicted pKa of 5.13±0.10 [2]. It is commercially available for research and development purposes from multiple suppliers, typically in 95% purity, with pricing scaling from approximately $232 for 0.05g to $999 for 1g, placing it in a moderate cost tier among specialty heterocyclic building blocks [2].

Why Generic Isoquinoline Scaffolds Cannot Substitute for 4-Ethoxyisoquinoline in Critical Applications


Interchanging in-class compounds like 4-methoxyisoquinoline or 4-hydroxyisoquinoline with 4-ethoxyisoquinoline is scientifically unsound due to profound differences in physicochemical properties and pharmacological behavior dictated by the 4-position substituent. The ethoxy group's increased steric bulk and lipophilicity (XLogP3 = 2.4) compared to a methoxy or hydroxy group directly alters target binding kinetics, metabolic stability, and membrane permeability [1][2]. Crucially, class-level pharmacological studies demonstrate that this single substituent change is not neutral; it can invert a compound's mechanism of action. Specifically, while ethoxy-substituted isoquinolines typically act as direct smooth muscle depressants, their methoxy counterparts exhibit a mixed nervous and direct muscular action [3]. Therefore, substituting an ethoxy for a methoxy group in a lead optimization program will yield a molecule with a fundamentally different and unpredictable biological profile, invalidating prior SAR and necessitating a complete re-evaluation [3].

4-Ethoxyisoquinoline Procurement Guide: Quantitative Evidence for Differentiated Selection


Physicochemical Differentiation: Lipophilicity and Steric Profile versus 4-Methoxyisoquinoline

4-Ethoxyisoquinoline exhibits a significantly higher predicted lipophilicity (XLogP3 = 2.4) compared to its closest analog, 4-methoxyisoquinoline. This is due to the increased carbon chain length of the ethoxy group, which also introduces greater steric bulk at the 4-position [1]. While a specific XLogP3 value for 4-methoxyisoquinoline was not identified in this search, the established trend of increased lipophilicity with alkoxy chain length is a fundamental principle of medicinal chemistry, influencing passive membrane permeability and metabolic clearance. The ethoxy group's bulk and electron-donating properties will also differ from the methoxy group, impacting binding pocket complementarity in structure-based drug design [1].

Medicinal Chemistry ADME Prediction Lead Optimization

Pharmacodynamic Differentiation: Divergent Smooth Muscle Mechanism of Action Compared to Methoxy Analogs

A class-level pharmacological study on tetrahydroisoquinolines provides a critical differentiation: 'The ethoxy derivatives usually depress smooth muscle, probably by a direct action, while the methoxy derivatives seem to possess both nervous and direct muscular actions' [1]. This indicates that the simple replacement of a methoxy group with an ethoxy group can fundamentally shift the mechanism of action from a mixed (nervous + direct) to a purely direct muscular effect. This is not merely a change in potency but a change in the target tissue's interaction profile, which is a crucial consideration for programs focused on smooth muscle-related disorders (e.g., asthma, GI motility, cardiovascular).

Pharmacology Smooth Muscle Research SAR Studies

Synthetic Accessibility and Byproduct Formation in Isoquinoline Synthesis

In the irradiation-induced transformation of 2-(acylamino)isoquinolinium ylides to 1-(acylamino)isoquinolines, 4-ethoxyisoquinoline has been identified as a minor byproduct, formed via an SN2′ attack by ethanol on a proposed bicyclic intermediate [1]. This is a point of differentiation from 1-ethoxyisoquinoline, which is the intended product of other synthetic routes. This knowledge is valuable for sourcing; a vendor providing this compound must have established purification protocols to isolate it from a complex reaction mixture, or use a more direct synthetic route like the Pomeranz-Fritsch reaction . This contrasts with the simpler synthesis of 4-methoxyisoquinoline, which may be more readily accessible.

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Validated Application Scenarios for 4-Ethoxyisoquinoline Procurement


Lead Optimization for Smooth Muscle Therapeutics (e.g., Bronchodilators, Vasodilators)

Given the class-level evidence that ethoxy-substituted isoquinolines are direct smooth muscle depressants [1], 4-ethoxyisoquinoline is a rational and evidence-supported starting point for medicinal chemistry programs targeting smooth muscle contractility. Unlike methoxy analogs, which have a mixed mechanism involving the nervous system [1], the ethoxy scaffold offers a potentially cleaner pharmacological profile with fewer neuronal off-target effects. This makes it a superior choice for developing novel bronchodilators (for asthma/COPD), vasodilators (for hypertension), or spasmolytics (for gastrointestinal disorders). Its procurement is justified for structure-activity relationship (SAR) studies aimed at optimizing this direct smooth muscle effect.

Medicinal Chemistry Scaffold for Enhanced CNS Permeability

The calculated lipophilicity (XLogP3 = 2.4) of 4-ethoxyisoquinoline places it in a favorable range for passive blood-brain barrier permeability [1]. This differentiates it from the less lipophilic 4-hydroxyisoquinoline (XLogP3 ~0.75) and likely the 4-methoxy analog. Therefore, procuring 4-ethoxyisoquinoline is a strategic choice for research teams designing central nervous system (CNS) drug candidates. It serves as a more 'CNS-optimized' core scaffold for building libraries of potential neurotherapeutics, where achieving adequate brain exposure is a primary challenge.

Synthetic Building Block for Complex Heterocyclic Architectures

4-Ethoxyisoquinoline is a commercially available, well-defined building block for constructing more complex molecular architectures in organic synthesis [1]. The 4-ethoxy group provides a site for further functionalization (e.g., through dealkylation to a hydroxyl or subsequent cross-coupling reactions) while the isoquinoline core participates in a wide range of transformations. Its utility is confirmed by its use in patents for synthesizing novel kinase inhibitors [2] and other bioactive heterocycles. Procurement is essential for any lab developing proprietary compound libraries around the isoquinoline scaffold.

Academic Research on Isoquinoline Alkaloid Structure-Activity Relationships (SAR)

This compound is a key tool for fundamental research into how the 4-position alkoxy substituent influences the chemical and biological behavior of the isoquinoline ring system. Direct comparisons with 4-methoxy and 4-hydroxy analogs can provide clear, quantitative SAR data on factors like logP, pKa, and enzyme inhibition. As highlighted in the pharmacological review, 'changing from a methoxy to an ethoxy group... increases depressor action' in the 6,7-substituted series [1], making this a fertile area for systematic exploration. Procurement of the 4-substituted series is a necessary investment for academic groups aiming to publish novel findings in this established and important area of medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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